[(4-Butoxyphenyl)sulfonyl](2-methylcyclohexyl)amine
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Overview
Description
(4-Butoxyphenyl)sulfonylamine is an organic compound with the molecular formula C17H27NO3S It is characterized by the presence of a sulfonyl group attached to a butoxyphenyl ring and a 2-methylcyclohexylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Butoxyphenyl)sulfonylamine typically involves the reaction of 4-butoxybenzenesulfonyl chloride with 2-methylcyclohexylamine. The reaction is carried out in an organic solvent such as dichloromethane or toluene, under an inert atmosphere to prevent oxidation. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
On an industrial scale, the production of (4-Butoxyphenyl)sulfonylamine may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
(4-Butoxyphenyl)sulfonylamine can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The butoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(4-Butoxyphenyl)sulfonylamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (4-Butoxyphenyl)sulfonylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, leading to inhibition or modulation of enzyme activity. The butoxyphenyl and 2-methylcyclohexylamine moieties contribute to the overall binding affinity and specificity of the compound.
Comparison with Similar Compounds
(4-Butoxyphenyl)sulfonylamine can be compared with other sulfonyl-containing compounds, such as:
(4-Methylphenyl)sulfonylamine: Similar structure but with a methyl group instead of a butoxy group.
(4-Trifluoromethylphenyl)sulfonylamine: Contains a trifluoromethyl group, which can significantly alter its chemical properties and reactivity.
(4-Chlorophenyl)sulfonylamine:
The uniqueness of (4-Butoxyphenyl)sulfonylamine lies in its specific combination of functional groups, which imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C17H27NO3S |
---|---|
Molecular Weight |
325.5 g/mol |
IUPAC Name |
4-butoxy-N-(2-methylcyclohexyl)benzenesulfonamide |
InChI |
InChI=1S/C17H27NO3S/c1-3-4-13-21-15-9-11-16(12-10-15)22(19,20)18-17-8-6-5-7-14(17)2/h9-12,14,17-18H,3-8,13H2,1-2H3 |
InChI Key |
JCGLOFDDIVDRPL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)S(=O)(=O)NC2CCCCC2C |
Origin of Product |
United States |
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